

4-(3-Methoxypropoxy)phenylboronic acid

molecular weight and formula

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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)phenylboronic acid

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An In-Depth Technical Guide to **4-(3-Methoxypropoxy)phenylboronic acid** for Advanced Research and Development

Introduction

4-(3-Methoxypropoxy)phenylboronic acid is a specialized organic compound that has garnered significant interest within the realms of medicinal chemistry, organic synthesis, and materials science. As a member of the arylboronic acid family, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its chemical properties, core applications, and practical experimental protocols. The unique methoxypropoxy functional group imparts specific solubility and reactivity characteristics, making it a valuable building block for creating novel pharmaceuticals and advanced materials.

Compound Profile

The fundamental properties of **4-(3-Methoxypropoxy)phenylboronic acid** are summarized below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₅ BO ₄	[1][2]
Molecular Weight	210.03 g/mol	[2][3]
IUPAC Name	4-(3-methoxypropoxy)phenylboronic acid	[4]
CAS Number	279262-35-0	[1][2][4]
Boiling Point	365.3 ± 48.0 °C (Predicted)	[2]
Appearance	Typically a white to off-white powder or solid	
Synonyms	(4-(3-Methoxypropoxy)phenyl)boronic acid	[1]

Core Chemistry and Applications in Drug Development

The utility of **4-(3-Methoxypropoxy)phenylboronic acid** is rooted in the versatile chemistry of the boronic acid functional group. This moiety serves as a cornerstone in modern synthetic chemistry and has found increasing application in the development of novel therapeutics and smart materials.

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forges a carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate. This transformation is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic structures, which are common motifs in many approved drugs.

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A critical step is the activation

of the boronic acid with a base, which forms a boronate species. This enhances the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the palladium center during the transmetalation step.[5] The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be tailored to accommodate a wide range of functional groups.[5][6]

Applications in Medicinal Chemistry and Drug Delivery

Phenylboronic acids (PBAs) and their derivatives are being extensively explored for biomedical applications.[7] Their unique ability to form reversible covalent bonds with compounds containing cis-diol groups—such as those found in saccharides, glycoproteins, and certain polyphenolic drugs—makes them ideal candidates for targeted drug delivery and biosensing.[7][8]

- **Targeted Drug Delivery:** Cell surfaces are often decorated with polysaccharides. PBA-functionalized nanoparticles or polymers can selectively bind to these cell surface sugars, enhancing the delivery of therapeutic agents to specific tissues or cells.[9]
- **Stimuli-Responsive Systems:** The bond between a boronic acid and a diol is sensitive to pH.[8] This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload in response to the lower pH environment of tumors or intracellular compartments.[7][8]
- **Mucoadhesive Materials:** Phenylboronic acids can interact with mucins, which are glycoproteins rich in diol-containing sugars. This has led to the development of PBA-modified hydrogels for applications like ophthalmic drug delivery, where enhanced adhesion to the eye's mucosal surface can prolong drug residence time and improve bioavailability.[9][10]

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized, step-by-step methodology for the coupling of **4-(3-Methoxypropoxy)phenylboronic acid** with an aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **4-(3-Methoxypropoxy)phenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equivalents)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
- Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

Procedure:

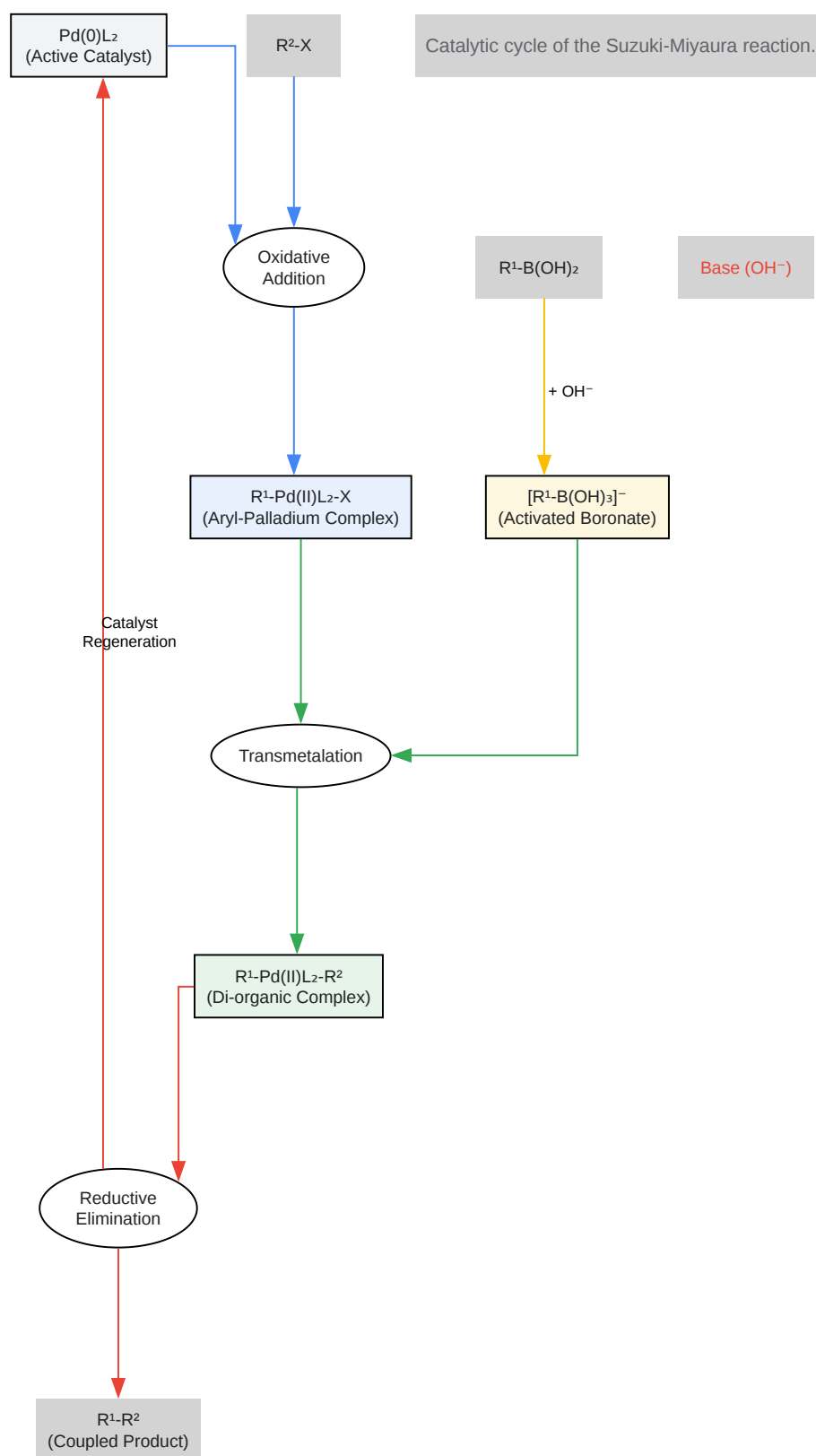
- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), **4-(3-Methoxypropoxy)phenylboronic acid** (1.2 eq.), and the base (2.0 eq.).
 - **Causality:** Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid to form the reactive boronate species.[\[5\]](#)
- **Inert Atmosphere:** Seal the flask with a septum and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
- **Solvent Addition:** Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe. The reaction mixture is typically heterogeneous at this stage.
 - **Causality:** A biphasic solvent system with water is often used. The inorganic base is soluble in the aqueous phase, while the organic reactants and catalyst are in the organic phase. The reaction occurs at the interface or is facilitated by phase-transfer phenomena.
- **Catalyst Addition:** Add the palladium catalyst to the flask under a positive pressure of inert gas.
 - **Causality:** The palladium(0) complex is the active catalyst that initiates the catalytic cycle by undergoing oxidative addition with the aryl bromide.[\[6\]](#)

- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.

Visualization of Key Processes

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, providing a clear visual representation of the catalyst's role.



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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

4-(3-Methoxypropoxy)phenylboronic acid is a highly valuable and versatile reagent for scientific researchers. Its primary role in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular scaffolds essential for drug discovery. Furthermore, the inherent chemical properties of the phenylboronic acid group open avenues for its use in advanced applications such as targeted drug delivery and stimuli-responsive biomaterials. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is paramount for leveraging its full potential in the laboratory.

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